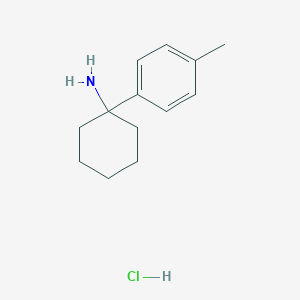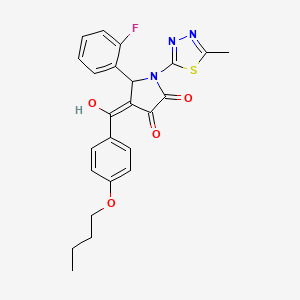
4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Investigations
Compounds within this group have been extensively studied for their spectroscopic characteristics and theoretical properties. For instance, spectroscopic studies on selected 1,3,4-thiadiazoles have revealed dual fluorescence effects, which are of interest due to the potential for specific molecular aggregation inducing charge transfer within the molecule. These effects are dependent on the structural composition and substituents, suggesting applications in fluorescence methods and as fluorescence probes in biology and molecular medicine (Budziak et al., 2019) (Budziak et al., 2019).
Antibacterial and Antimicrobial Activities
Several compounds with 1,3,4-thiadiazole structures have been synthesized and evaluated for their potential antibacterial and antimicrobial activities. For example, fluorine-containing thiadiazolotriazinones were explored as potential antibacterial agents, indicating the broad applicability of such compounds in developing new pharmaceuticals with antimycotic properties (Holla et al., 2003). Additionally, novel fluorine-containing compounds were synthesized and showed promising antibacterial and antifungal activities, highlighting their potential as pharmaceuticals (Gadakh et al., 2010).
Anticancer Activity
The exploration of novel fluorinated compounds has extended into anticancer research, with studies revealing that some of these molecules exhibit significant anti-lung cancer activity. This opens up new avenues for the use of fluorinated 1,3,4-thiadiazole derivatives in cancer treatment, showcasing the versatility of these compounds in scientific research beyond their traditional applications (Hammam et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one' involves the synthesis of the key intermediate 5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one, which is then coupled with 4-butoxybenzoyl chloride to obtain the final product. The synthesis pathway involves several steps including protection, deprotection, coupling, and purification.", "Starting Materials": [ "2-fluoroaniline", "methyl isothiocyanate", "sodium hydroxide", "butyl bromide", "potassium carbonate", "acetic anhydride", "4-butoxybenzoic acid", "thionyl chloride", "triethylamine", "5-methyl-1,3,4-thiadiazol-2-amine" ], "Reaction": [ "Step 1: Protection of 2-fluoroaniline with acetic anhydride to obtain N-acetyl-2-fluoroaniline", "Step 2: Reaction of N-acetyl-2-fluoroaniline with methyl isothiocyanate and sodium hydroxide to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine", "Step 3: Protection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine with thionyl chloride and triethylamine to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate", "Step 4: Deprotection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate with sodium hydroxide to obtain 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one", "Step 5: Coupling of 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one with 4-butoxybenzoyl chloride in the presence of potassium carbonate to obtain the final product '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one'", "Step 6: Purification of the final product by column chromatography" ] } | |
Número CAS |
609795-73-5 |
Fórmula molecular |
C24H22FN3O4S |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-3-4-13-32-16-11-9-15(10-12-16)21(29)19-20(17-7-5-6-8-18(17)25)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-12,20,29H,3-4,13H2,1-2H3/b21-19- |
Clave InChI |
MFAVXPHWZBGRCM-VZCXRCSSSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
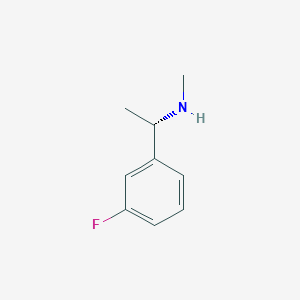
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)


![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2964694.png)
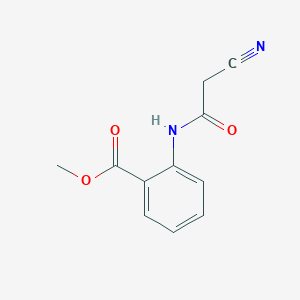
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)

![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)
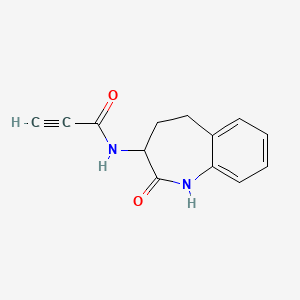
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)
